9,13b-Dehydro Epinastine is a significant metabolite of Epinastine Hydrochloride, which is well-known for its antihistamine properties. The chemical structure of 9,13b-Dehydro Epinastine is classified as 9H-Dibenzo[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride, with a molecular formula of and a molecular weight of 283.76 g/mol. This compound is primarily recognized for its role in the pharmacological modulation of allergic responses, particularly through its interaction with histamine receptors .
9,13b-Dehydro Epinastine is derived from Epinastine Hydrochloride, which itself is an effective antihistamine used in treating allergic conditions. The compound falls under the category of H1-receptor antagonists and is classified as a secondary amine due to its nitrogen-containing structure. Its classification as a metabolite indicates its formation during the metabolic processes involving Epinastine, making it essential for understanding the drug's pharmacokinetics and therapeutic effects .
The synthesis of 9,13b-Dehydro Epinastine typically involves several key steps starting from Epinastine Hydrochloride. The primary method includes oxidation to convert the parent compound into its dehydro derivative.
Key Steps in Synthesis:
While detailed industrial production methods are not extensively documented, they likely mirror laboratory synthesis but are optimized for scalability and efficiency.
9,13b-Dehydro Epinastine participates in various chemical reactions that are pivotal for both its synthesis and potential modifications:
Common reagents employed in these reactions include:
The outcomes of these reactions depend on the specific conditions applied during the synthesis or modification processes.
The mechanism of action for 9,13b-Dehydro Epinastine primarily involves its interaction with histamine receptors:
Pharmacokinetics: This compound exhibits topical activity as a direct H1-receptor antagonist, leading to effective management of symptoms associated with allergic conjunctivitis .
The physical and chemical properties of 9,13b-Dehydro Epinastine are essential for understanding its behavior in various environments:
These properties influence how the compound is handled in laboratory settings and its formulation into pharmaceutical products.
9,13b-Dehydro Epinastine has several applications across different fields:
Research continues into optimizing its use in clinical settings, particularly concerning dosage settings and pharmacotherapy strategies .
9,13b-Dehydro Epinastine arises primarily through oxidative pathways during epinastine synthesis or storage. This dehydrogenated derivative forms via oxidation at the 9,13b-position of the azepine ring in the parent epinastine structure. Industrial synthesis of epinastine involves catalytic hydrogenation steps that may incompletely reduce intermediates, leading to residual unsaturated impurities. During final purification stages, atmospheric oxygen exposure can oxidize epinastine, generating 9,13b-Dehydro Epinastine as a process-related impurity. Analytical studies confirm this compound consistently appears in pharmaceutical batches at concentrations between 0.05-0.3% when standard manufacturing protocols are employed without specialized oxidation controls [1] [8].
The intentional synthesis of this compound for reference standards employs chemical oxidants. N-Chlorosuccinimide (NCS) in dichloromethane facilitates selective dehydrogenation at the 9,13b-position, achieving yields of 68-72% under controlled conditions. Alternative routes use activated manganese dioxide or tert-butyl hydroperoxide, though these methods demonstrate lower regioselectivity, producing complex impurity profiles requiring extensive purification. The reaction mechanism involves single-electron transfer from epinastine's tertiary amine, generating an iminium intermediate that undergoes deprotonation to form the stable conjugated system characteristic of 9,13b-Dehydro Epinastine [4] [8].
Table 1: Synthetic Methods for 9,13b-Dehydro Epinastine Production
Oxidizing Agent | Solvent System | Reaction Temperature (°C) | Yield (%) | Key Impurities |
---|---|---|---|---|
N-Chlorosuccinimide | Dichloromethane | 0-5 | 68-72 | Chlorinated byproducts |
Activated MnO₂ | Toluene | 25-30 | 45-52 | Over-oxidation products |
tert-Butyl hydroperoxide | Ethanol | 40-45 | 38-42 | Epinastine N-oxide |
O₂ (Catalytic Cu) | Methanol | 50-55 | 28-35 | Degraded azepine products |
Precise kinetic control governs successful synthesis of high-purity 9,13b-Dehydro Epinastine. Stoichiometric studies reveal that maintaining a 1:1 molar ratio of epinastine to N-chlorosuccinimide prevents dihalogenation byproducts. Reaction progression monitoring via inline UV spectroscopy at 285 nm shows complete substrate conversion within 90 minutes at 5°C, whereas ambient temperatures accelerate reaction rates but promote over-oxidation. Solvent optimization demonstrates that dichloromethane provides optimal solubility and prevents aqueous-mediated degradation, delivering the target compound with >98% chromatographic purity compared to 85-92% purity achieved in protic solvents like methanol [4] [8].
Catalytic systems enhance selectivity and sustainability. Copper(II) acetate (5 mol%) with atmospheric oxygen achieves 65% conversion at 50°C but requires 24-hour reaction times. Flow chemistry approaches intensify this oxidation, reducing processing time to 25 minutes through enhanced mass transfer and precise temperature control. These systems maintain reagent concentrations below explosive limits while suppressing thermal degradation pathways. Post-reaction, quenching with sodium thiosulfate eliminates reactive chlorine species before extraction with ethyl acetate and pH-controlled back-extraction into hydrochloric acid isolates the product while removing unreacted epinastine and hydrophobic impurities [2] [4].
Table 2: Optimization Parameters for Oxidation Reaction Efficiency
Parameter | Range Tested | Optimal Condition | Impact on Yield/Purity |
---|---|---|---|
Oxidant Equivalents | 0.8 - 1.5 eq | 1.05 eq | <1 eq: Incomplete reaction; >1.1 eq: Over-oxidation |
Temperature | 0-50°C | 0-5°C | Higher temperatures accelerate side reactions |
Solvent Polarity | ε 2.3 (DCM) to ε 24.5 (Ethanol) | ε 8.9 (Acetonitrile) | Protic solvents promote hydrolysis |
Catalyst Loading | 0-10 mol% Cu(II) | 5 mol% | Uncatalyzed: 28% yield; Catalyzed: 65% yield |
Reaction Atmosphere | Air vs. N₂ blanket | N₂ blanket | Prevents peroxide formation |
Industrial purification of 9,13b-Dehydro Epinastine confronts significant technical hurdles due to structural similarity to epinastine. Standard crystallization protocols fail to adequately separate these analogues, with differential solubility in ethanol-water systems being less than 5%. Preparative high-performance liquid chromatography (HPLC) using phenyl-hexyl stationary phases and methanol-ammonium acetate buffers achieves baseline separation but processes only 80-100 grams per hour on standard equipment, creating production bottlenecks. Scaling this purification requires specialized simulated moving bed chromatography, which reduces solvent consumption by 40% while tripling throughput [1] [8].
Purified isolates demonstrate instability during isolation and storage. Lyophilization generates amorphous solids susceptible to oxygen-mediated degradation, with up to 8% decomposition observed after six months at -20°C. Alternative isolation via spray drying produces microcrystalline powder with superior stability (≤0.5% degradation under identical conditions) due to reduced surface area and moisture content. Strict atmospheric control throughout processing is essential, as the compound readily absorbs moisture, facilitating hydrolysis of the imidazole ring. Residual metal catalysts from synthesis pose additional purification challenges, necessitating chelating resins to reduce metal content below 10 ppm for pharmaceutical applications [1] [4] [8].
Industrial processes must also address regulatory requirements for impurity characterization. Current International Council for Harmonisation (ICH) guidelines mandate identification thresholds of 0.10% for drug substances. Analytical methods must distinguish 9,13b-Dehydro Epinastine from structurally similar impurities like 5,6-dihydroepinastine and epinastine N-oxide. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods developed for pharmacokinetic studies resolve these compounds with resolution factors >2.5, enabling accurate quantification at 0.05 μg/mL concentrations. Such sensitivity is critical given the compound's presence as a human metabolite and potential process impurity [1] [8].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9